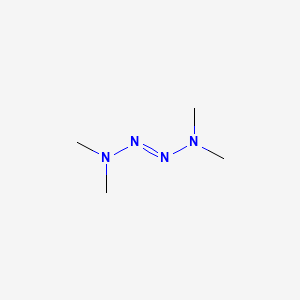![molecular formula C7H12N6O B1233669 5-[(E)-dimethylaminodiazenyl]-1-methylimidazole-4-carboxamide CAS No. 76283-04-0](/img/structure/B1233669.png)
5-[(E)-dimethylaminodiazenyl]-1-methylimidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(E)-dimethylaminodiazenyl]-1-methylimidazole-4-carboxamide is a man-made form of vitamin B12, also known as methylcobalamin. It is used to treat vitamin B12 deficiency in the body, which is essential for growth, cell reproduction, blood formation, and protein and tissue synthesis. This compound is commonly used to treat anemia, fatigue, and numbness or tingling in the hands and feet .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-[(E)-dimethylaminodiazenyl]-1-methylimidazole-4-carboxamide can be synthesized through various methods, including the reaction of an electropositive metal with a halogen-substituted hydrocarbon, metal displacement, metathesis, and hydrometallation . For example, the reaction of magnesium with methyl bromide can produce methyl magnesium bromide, which can then be used in further reactions to synthesize methyldic.
Industrial Production Methods: In industrial settings, methyldic is often produced through the esterification of methacrylic acid with methanol. This process involves the oxidation of iso-butylene or tertiary butyl alcohol to methacrolein, which is then further oxidized to methacrylic acid. The methacrylic acid is then esterified with methanol to produce methyldic .
Chemical Reactions Analysis
Types of Reactions: 5-[(E)-dimethylaminodiazenyl]-1-methylimidazole-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the gas-phase reaction of the methylidyne radical with dimethylacetylene can produce different isomers and intermediates .
Common Reagents and Conditions: Common reagents used in reactions with methyldic include methylidyne radicals, dimethylacetylene, and various metal oxides. The reactions often occur under specific conditions, such as a collision energy of 20.6 kJ mol−1 .
Major Products: The major products formed from reactions involving methyldic include 1-methyl-3-methylenecyclopropene and 1-penten-3-yne .
Scientific Research Applications
5-[(E)-dimethylaminodiazenyl]-1-methylimidazole-4-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is essential for the formation of red blood cells and the absorption of iron in the body. In medicine, methyldic is used to treat vitamin B12 deficiency, anemia, and neuropathic pain . In industry, it is used in the production of polymers and other chemical compounds .
Mechanism of Action
5-[(E)-dimethylaminodiazenyl]-1-methylimidazole-4-carboxamide works by restoring the levels of vitamin B12 in the body, which is crucial for various physiological functions. It acts as a coenzyme in the synthesis of methionine from homocysteine, which is essential for DNA synthesis and repair. This compound also plays a role in the metabolism of fatty acids and amino acids .
Comparison with Similar Compounds
5-[(E)-dimethylaminodiazenyl]-1-methylimidazole-4-carboxamide is similar to other forms of vitamin B12, such as cyanocobalamin and hydroxocobalamin. methyldic is unique in that it is the most bioavailable form of vitamin B12, meaning it is more easily absorbed and utilized by the body. Other similar compounds include adenosylcobalamin and aquacobalamin .
Properties
CAS No. |
76283-04-0 |
|---|---|
Molecular Formula |
C7H12N6O |
Molecular Weight |
196.21 g/mol |
IUPAC Name |
5-[(E)-dimethylaminodiazenyl]-1-methylimidazole-4-carboxamide |
InChI |
InChI=1S/C7H12N6O/c1-12(2)11-10-7-5(6(8)14)9-4-13(7)3/h4H,1-3H3,(H2,8,14)/b11-10+ |
InChI Key |
RBMPADCBBZIJMK-ZHACJKMWSA-N |
SMILES |
CN1C=NC(=C1N=NN(C)C)C(=O)N |
Isomeric SMILES |
CN1C=NC(=C1/N=N/N(C)C)C(=O)N |
Canonical SMILES |
CN1C=NC(=C1N=NN(C)C)C(=O)N |
Synonyms |
5-(3,3-dimethyl-1-triazeno)-1-methylimidazole-4-carboxamide methylDIC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(4R,4aS,7S,12bS)-3-(cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol](/img/structure/B1233592.png)

![2-[8-Acetyl-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,12-dihydroxy-13-methoxycarbonyl-9-methyl-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecan-9-yl]acetic acid](/img/structure/B1233594.png)




![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-yl-4-benzimidazolecarboxamide](/img/structure/B1233602.png)

![2-({2-[Benzyl-(4-bromo-benzenesulfonyl)-amino]-acetyl}-hydrazonomethyl)-benzoic acid](/img/structure/B1233606.png)

